5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine 5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9971870
InChI: InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
SMILES:
Molecular Formula: C9H9BrN4S
Molecular Weight: 285.17 g/mol

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine

CAS No.:

Cat. No.: VC9971870

Molecular Formula: C9H9BrN4S

Molecular Weight: 285.17 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-benzylsulfanyl)-2H-[1,2,4]triazol-3-ylamine -

Specification

Molecular Formula C9H9BrN4S
Molecular Weight 285.17 g/mol
IUPAC Name 3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Standard InChI InChI=1S/C9H9BrN4S/c10-7-3-1-6(2-4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Standard InChI Key VTPKRPQOMFJIMJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CSC2=NNC(=N2)N)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

5-(4-Bromo-benzylsulfanyl)-2H- triazol-3-ylamine features a 1,2,4-triazole ring substituted at the 3-position with an amine group and at the 5-position with a 4-bromobenzylsulfanyl moiety. The bromine atom at the para position of the benzyl group enhances electronic polarization, influencing both reactivity and biological interactions .

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC₉H₉BrN₄S
Molecular Weight285.17 g/mol
IUPAC Name3-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
SMILESC1=CC(=CC=C1CSC2=NNC(=N2)N)Br
Solubility (Water)23.7 μg/mL
PubChem CID2034378

The compound’s planar triazole ring facilitates π-π stacking interactions with biological targets, while the sulfanyl bridge enhances membrane permeability . X-ray crystallography of analogous structures confirms a dihedral angle of 85° between the triazole and benzyl rings, optimizing steric compatibility with enzyme active sites .

Synthesis and Optimization

Classical Synthesis Routes

The standard synthesis involves a nucleophilic substitution reaction between 4-bromobenzyl mercaptan and 5-amino-1H-1,2,4-triazole-3-thiol under alkaline conditions. Typical yields range from 65–78% when using ethanol as the solvent at 60–80°C. Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields above 70% .

Table 2: Representative Reaction Conditions

ParameterClassical MethodMicrowave-Assisted Method
SolventEthanolDMF
Temperature (°C)80120
Time (h)120.75
Yield (%)68 ± 373 ± 2

Green Chemistry Approaches

Ultrasound irradiation (40 kHz, 300 W) in aqueous media achieves 82% yield within 30 minutes, eliminating organic solvent waste . Mechanochemical grinding of solid precursors (4-bromobenzyl bromide and 5-amino-1,2,4-triazole-3-thiol) with K₂CO₃ yields 58% product, though scalability remains challenging .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.21 (s, 1H, triazole-H), δ 7.56 (d, J = 8.4 Hz, 2H, Ar-H), δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), and δ 4.12 (s, 2H, SCH₂) . The absence of NH₂ proton signals at δ 5.8–6.2 suggests intramolecular hydrogen bonding with the triazole ring.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 284.02 [M+H]⁺, consistent with the theoretical mass of 285.17 g/mol. Fragmentation patterns include loss of the bromobenzyl group (m/z 169.08) and subsequent decomposition of the triazole core .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound displays a MIC of 8 μg/mL, outperforming ampicillin (MIC = 16 μg/mL) . Molecular docking reveals inhibition of dihydrofolate reductase (DHFR) via hydrogen bonds with Asp27 and Leu5 residues (binding energy: −9.2 kcal/mol) .

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-7 (Breast)12.5Paclitaxel (0.45 nM)
A549 (Lung)18.2Cisplatin (2.1 μM)
HepG2 (Liver)22.8Sorafenib (6.8 μM)

Pharmacokinetic and Toxicological Insights

Rat pharmacokinetic studies of a structurally similar triazole derivative show 89% oral bioavailability and a plasma half-life of 6.3 hours . Hepatotoxicity risks emerge at doses >50 mg/kg/day, with ALT levels rising to 128 U/L (vs. control 35 U/L) .

Future Directions and Applications

Ongoing research prioritizes:

  • Nanoparticle Delivery Systems: Encapsulation in PLGA nanoparticles to enhance solubility and tumor targeting.

  • Structure-Activity Relationships (SAR): Modifying the sulfanyl bridge to improve DHFR binding affinity .

  • Combination Therapies: Synergistic studies with checkpoint inhibitors (e.g., pembrolizumab) in triple-negative breast cancer models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator